

Application Notes and Protocols: Analytical Standards for 9-Hydroxynonanoic Acid

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Compound of Interest

Compound Name: 9-AHA

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These application notes provide comprehensive technical data and detailed protocols for the use of 9-hydroxynonanoic acid (9-HNAA) as an analytical standard. This document includes physicochemical properties, spectroscopic and chromatographic data, and detailed experimental protocols for synthesis and analysis.

Physicochemical Properties

9-Hydroxynonanoic acid is an omega-hydroxy fatty acid. Its key properties are summarized below.

Property	Value	Citation(s)
CAS Number	3788-56-5	[1]
Molecular Formula	C ₉ H ₁₈ O ₃	[1]
Molecular Weight	174.24 g/mol	[2]
IUPAC Name	9-hydroxynonanoic acid	[1][2]
Synonyms	9-hydroxypelargonic acid, ω-hydroxynonanoic acid	[2]
Melting Point	53-54 °C	[3]
Boiling Point	245.22 °C (at 760 mmHg)	[3]
InChI	InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12)	[1][2]
InChIKey	AFZMICRBFKZNIH-UHFFFAOYSA-N	[1][2]
SMILES	C(CCCCCO)CCCC(=O)O	[2]

Spectroscopic Data

The structural confirmation of 9-HNAA can be achieved using various spectroscopic techniques.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument frequency. The following are representative values.

Table 2.1: ¹H NMR Data for 9-Hydroxynonanoic Acid

Chemical Shift (ppm)	Multiplicity	Assignment
~3.64	t	H-9 (-CH ₂ OH)
~2.35	t	H-2 (-CH ₂ COOH)
~1.5-1.7	m	H-3, H-8
~1.2-1.4	m	H-4, H-5, H-6, H-7

Table 2.2: ¹³C NMR Data for 9-Hydroxynonanoic Acid

Chemical Shift (ppm)	Assignment
~179.0	C-1 (COOH)
~63.0	C-9 (-CH ₂ OH)
~34.0	C-2
~32.5	C-8
~29.0-29.5	C-4, C-5, C-6
~25.5	C-7
~24.5	C-3

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of 9-HNAA. High-resolution mass spectroscopy has been used for its analysis.[4][5] Below are predicted m/z values for common adducts in electrospray ionization (ESI).[6]

Table 2.3: Predicted Mass Spectrometry Data for 9-HNAA

Adduct	m/z (Predicted)
[M+H] ⁺	175.1329
[M+Na] ⁺	197.1148
[M+K] ⁺	213.0888
[M-H] ⁻	173.1183
[M+HCOO] ⁻	219.1238
[M+CH ₃ COO] ⁻	233.1395

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of 9-HNAA, typically requiring derivatization to increase volatility.

Table 3.1: GC-MS Operating Conditions for 9-HNAA (as TMS derivative)

Parameter	Condition
Column	DB-23 (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	250 °C
Injection Mode	Splitless
Oven Program	Initial temp 50 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 10 min
MS Transfer Line	245 °C
Ion Source Temp	200 °C
Ionization Mode	Electron Impact (EI) at 70 eV
Scan Range	m/z 50-500

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of underivatized 9-HNAA.

Table 3.2: HPLC Operating Conditions for 9-HNAA

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 70% A, decrease to 10% A over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate	1.0 mL/min
Column Temp	30 °C
Detector	Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

Experimental Protocols

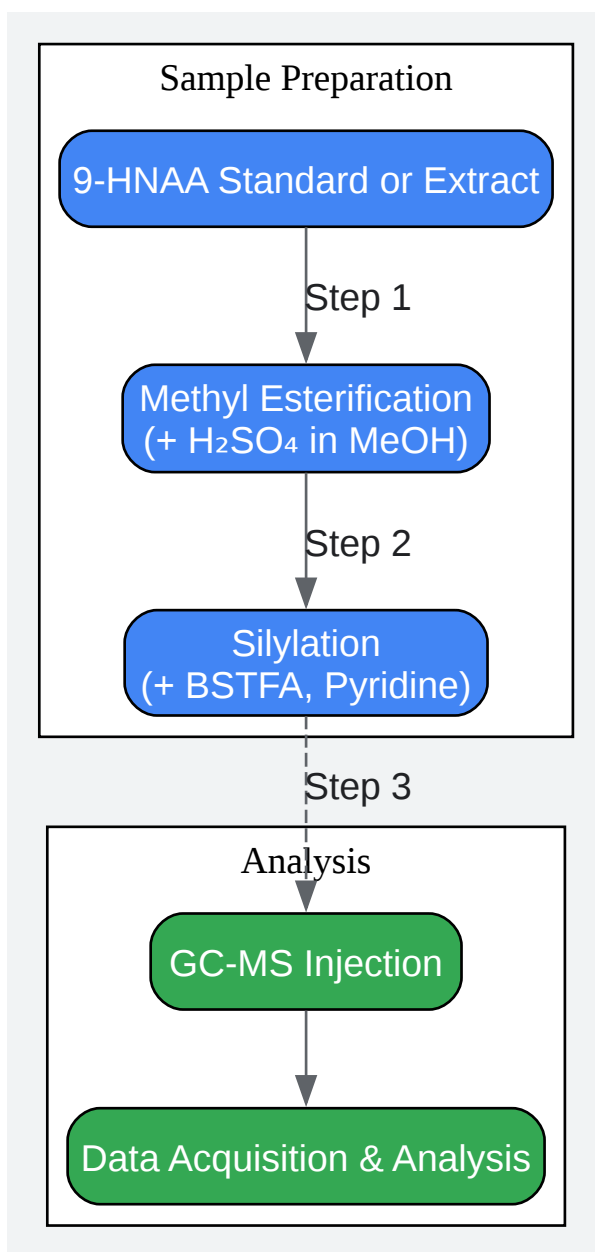
Protocol for GC-MS Analysis of 9-HNAA

This protocol involves a two-step derivatization to convert 9-HNAA to its methyl ester, trimethylsilyl (TMS) ether derivative.

1. Methyl Esterification: a. To 100 µg of 9-HNAA standard or dried sample extract, add 1 mL of 2% sulfuric acid in methanol. b. Cap the vial tightly and heat at 60 °C for 1 hour. c. Allow the vial to cool to room temperature. Add 1 mL of hexane and 0.5 mL of water. d. Vortex thoroughly and centrifuge to separate the phases. e. Transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new vial and evaporate to dryness under a stream of nitrogen.
2. Silylation: a. To the dried FAME, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. b. Cap the vial and heat at 70 °C for 30 minutes. c. Cool to

room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Injection: a. Inject 1 μL of the derivatized sample into the GC-MS system using the conditions outlined in Table 3.1.



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GC-MS analysis workflow for 9-HNAA.

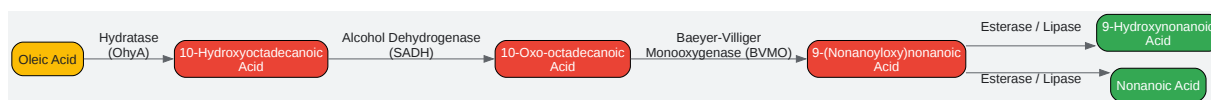
Protocol for Synthesis of 9-HNAA from Methyl Oleate

9-Hydroxynonanoic acid can be synthesized from methyl oleate in a three-step process.[7]

1. Ozonolysis: a. Dissolve methyl oleate in a suitable solvent such as ethanol in a three-necked flask equipped with a gas inlet and outlet. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete. d. Purge the solution with nitrogen or oxygen to remove excess ozone.
2. Hydrogenation (Reductive Workup): a. To the ozonide solution, cautiously add a reducing agent such as Raney nickel or sodium borohydride. b. If using Raney nickel, pressurize the reaction vessel with hydrogen gas (e.g., 500 psi) and stir at room temperature until the reaction is complete (monitor by TLC or GC). c. Filter the catalyst from the reaction mixture.
3. Saponification: a. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the crude product from the hydrogenation step. b. Heat the mixture to reflux for 3 hours to hydrolyze the ester. c. Cool the reaction mixture and acidify with hydrochloric acid to a pH of ~2 to precipitate the 9-hydroxynonanoic acid. d. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Biochemical Pathway

9-HNAA can be produced enzymatically from oleic acid, a common unsaturated fatty acid. This biotransformation involves a multi-step enzymatic cascade.[8][9]



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Enzymatic production of 9-HNAA from oleic acid.

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